2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
Overview
Description
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acetic acid moiety at the 3-position.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid, also known as (2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETIC ACID, are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets by blocking GABA receptors . This blocking action results in changes in neuronal excitability, leading to its effects on brain function .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in a wide range of neurological functions. By blocking GABA receptors, it disrupts the normal flow of chloride ions into neurons, altering the electrical activity of these cells .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action include changes in neuronal excitability and alterations in brain function . These effects can manifest in various ways, depending on the specific context and the individual’s physiological state .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, individual factors, such as genetic variations and health status, can also influence the compound’s efficacy .
Preparation Methods
The synthesis of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo oxidation reactions with reagents such as glyoxals to form dicarbonyl compounds . Common reagents used in these reactions include acetic acid and gold catalysts . The major products formed from these reactions are often diones and other oxidized derivatives .
Scientific Research Applications
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have been studied for their potential use as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Additionally, some derivatives have shown promise in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In industry, this compound is used in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid can be compared with other similar compounds, such as zolpidem and alpidem, which also belong to the imidazo[1,2-a]pyridine family . These compounds share a similar core structure but differ in their substituents and functional groups. Zolpidem, for example, is used as a hypnotic agent for the treatment of insomnia, while alpidem is used as an anxiolytic . The unique structure of this compound allows it to exhibit a distinct spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)10-12-15(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQCKJDPXCCESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595458 | |
Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-68-9 | |
Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.